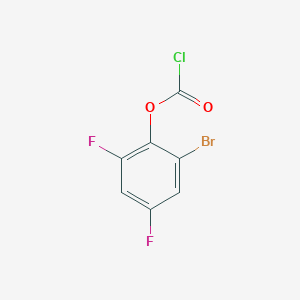
2-Bromo-4,6-difluorophenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-difluorophenyl chloroformate is an organic compound with the molecular formula C7H2BrClF2O2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorophenyl chloroformate typically involves the reaction of 2-bromo-4,6-difluorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorophenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromo-4,6-difluorophenol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Catalysts: Bases like pyridine or triethylamine are often used to catalyze the reactions.
Major Products
Carbamates: Formed by the reaction with amines.
Carbonates: Formed by the reaction with alcohols.
Phenols: Formed by hydrolysis.
Scientific Research Applications
2-Bromo-4,6-difluorophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates or carbonates, depending on the nucleophile. The bromine and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-difluorophenyl isocyanate
- 2-Bromo-4,6-difluorophenyl acetate
- 2-Bromo-4,6-difluorophenyl carbamate
Uniqueness
2-Bromo-4,6-difluorophenyl chloroformate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms enhances its electrophilicity and makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C7H2BrClF2O2 |
|---|---|
Molecular Weight |
271.44 g/mol |
IUPAC Name |
(2-bromo-4,6-difluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H2BrClF2O2/c8-4-1-3(10)2-5(11)6(4)13-7(9)12/h1-2H |
InChI Key |
IDGMZRVDRBGYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(=O)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


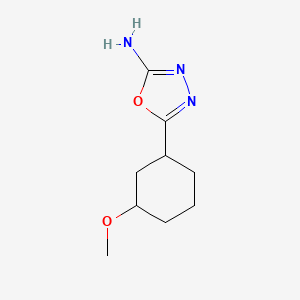



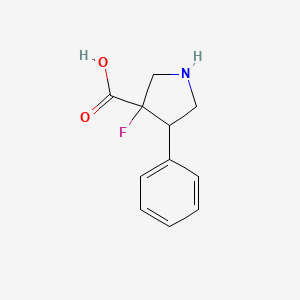
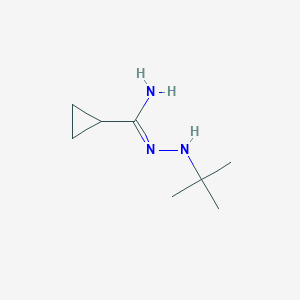
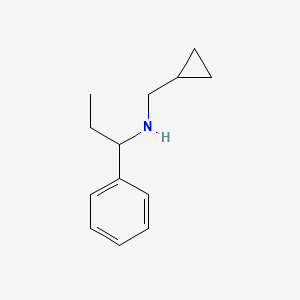
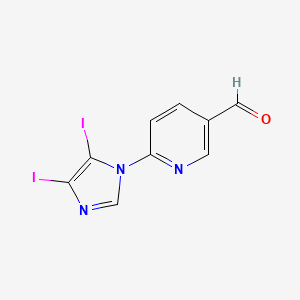
![Methyl 3-(propan-2-yl)-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13243240.png)
![2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid](/img/structure/B13243245.png)
![3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)
![1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13243264.png)
![N-[1-(furan-2-yl)ethyl]-4-methylaniline](/img/structure/B13243276.png)
amine](/img/structure/B13243284.png)
